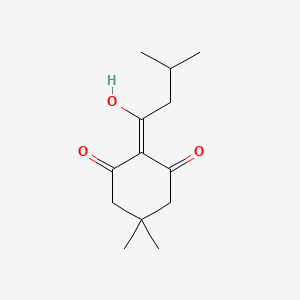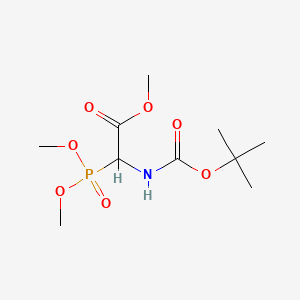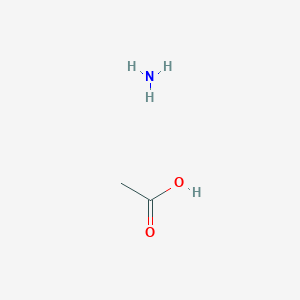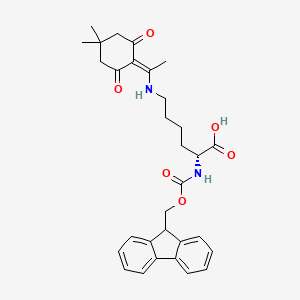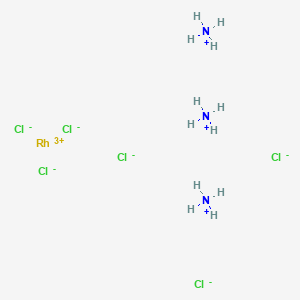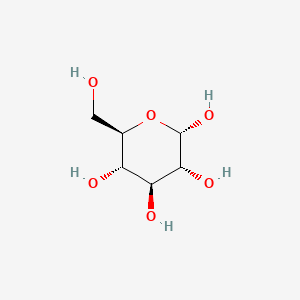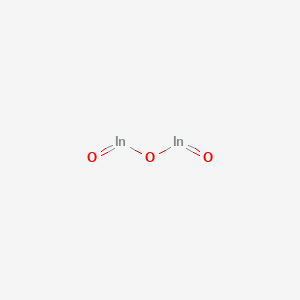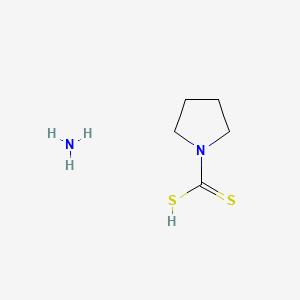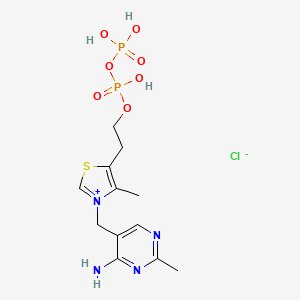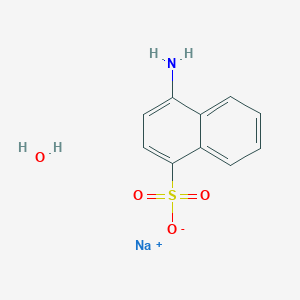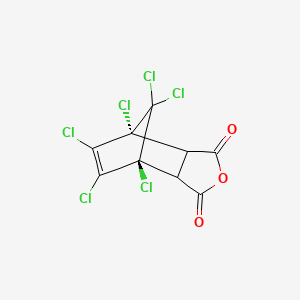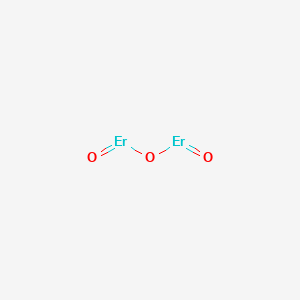
Erbium oxide
Overview
Description
Synthesis Analysis
The formation of erbium oxide is accomplished by burning erbium metal . In a study, Erbium and Ytterbium doped Bismuth based electrolyte was investigated for the solid oxide fuel cells. Yb2O3 and Er2O3 oxides were doped into the Bi2O3 compound using a solid-state reaction method .Molecular Structure Analysis
Erbium (III) oxide has a cubic structure resembling the bixbyite motif. The Er3+ centers are octahedral . In a study, structural characterization was carried out using X-ray powder diffraction (XRD), and a stable face-centred cubic crystal phase (δ-phase) was successfully obtained in all samples containing more than 12 mol% dopant .Chemical Reactions Analysis
Erbium oxide is insoluble in water and soluble in mineral acids . It does not readily absorb moisture and carbon dioxide from the atmosphere. It can react with acids to form the corresponding erbium (III) salts .Physical And Chemical Properties Analysis
Erbium oxide has a molar mass of 382.56 g/mol, appears as pink crystals, and has a density of 8.64 g/cm3 . It has a melting point of 2,344 °C and a boiling point of 3,290 °C . It is insoluble in water . The density values for the glasses increased from 4.1900 to 4.6003 gcm−3 with the addition of 1–5% of Er2O3 NPs in the glass structure .Scientific Research Applications
1. Electronic Ceramic Varistors and Wastewater Treatment Erbium-doped ZnO nanocomposites have been used in electronic ceramic varistors and for the visible light degradation of wastewater treatment . The Er2O3–ZnO nanocomposites are well polycrystalline and uniformly distributed on the surface morphologies . They have been applied for the visible light photodegradation of p-chlorophenol (4-CP) and p-nitrophenol (4-NP) .
Nanomedicine Applications
Erbium oxide nanoparticles have been used in nanomedicine applications . They have been evaluated for antidiabetic potential in mice using in-vivo and in-vitro bioassays . The synthesized Er2O3 nanoparticles revealed considerable antidiabetic potential and thus can be an effective candidate for controlling post-prandial hyperglycemia .
Display Monitors
Erbium oxide nanoparticles can be dispersed in glass or plastic for display purposes, such as display monitors .
Bioimaging
Erbium oxide nanoparticles can be surface modified for distribution into aqueous and non-aqueous media for bioimaging .
High-Temperature Corrosion-Resistant Coatings
Erbium oxide nanoparticles can be used in high-temperature corrosion-resistant coatings . They are of interest because of their chemical and thermal stability at high temperatures .
6. Dopants for Optical Fiber and Laser Materials Erbium oxide nanoparticles can be used as dopants for optical fiber and laser materials . They are extensively used in photonics devices such as Er3±doped fiber amplifiers (EDFAs) and Er3±doped waveguide amplifiers (EDWAs) .
7. Thermal Barrier Coating and Oxidation Resistance Coating Erbium oxide has applications in thermal barrier coating and oxidation resistance coating . It is of interest because of its resistance to chemical attack and its high melting temperature .
Structural Applications
Erbium oxide has structural applications . It is of interest because of its high melting temperature, 2430°C .
Mechanism of Action
Target of Action
Erbium oxide, also known as Erbium(III) oxide, is an inorganic compound with the formula Er2O3 . The primary targets of erbium oxide are the Er3+ centers, which are octahedral . These centers play a crucial role in the compound’s various optical properties .
Mode of Action
Erbium oxide interacts with its targets, the Er3+ centers, through a process known as photon upconversion . This process involves the conversion of infrared or visible radiation (low energy light) to ultraviolet or violet radiation (higher energy light) via multiple transfer or absorption of energy . This unique interaction results in the compound’s photoluminescence properties .
Biochemical Pathways
The compound’s ability to upconvert photons suggests that it may influence pathways related to light absorption and energy transfer .
Pharmacokinetics
It is known that erbium oxide is insoluble in water and soluble in mineral acids . This solubility profile may influence the compound’s bioavailability.
Result of Action
The primary result of erbium oxide’s action is its ability to upconvert photons . This property allows erbium oxide to convert low energy light into higher energy light, a feature that is utilized in various optical materials . Additionally, erbium oxide nanoparticles possess photoluminescence properties .
Safety and Hazards
Erbium oxide is not expected to cause adverse effects due to inhalation or skin contact. Direct contact with eyes may cause temporary irritation . It is expected to be a low ingestion hazard . Personal protective equipment should be worn when handling erbium oxide, and it should be handled in a well-ventilated area .
Future Directions
properties
IUPAC Name |
oxo(oxoerbiooxy)erbium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Er.3O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCBHWLJZDBHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Er]O[Er]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Er2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Erbium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Erbium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water insoluble, pink powder; [Hawley] | |
| Record name | Erbium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2102 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Erbium(III) oxide | |
Q & A
Q1: What is the molecular formula and weight of erbium oxide?
A1: The molecular formula of erbium oxide is Er₂O₃. Its molecular weight is 382.52 g/mol.
Q2: What is unique about the spectral emission of erbium oxide?
A2: Erbium oxide exhibits selective line emission, meaning it has a high emittance at specific wavelengths and low emittance in the rest of the infrared spectrum. [, , , ] This makes it suitable for applications like thermophotovoltaic generators (TPV), as its emission can be tailored to match the response of specific photovoltaic cells, such as InGaAs cells. [, , ]
Q3: Does erbium oxide change its optical properties with temperature?
A4: Yes, experimental measurements show that the emissivity of erbium oxide is temperature-dependent. [] While the emissivity remains low and constant within the 2 to 5-micron wavelength range, its behavior at other wavelengths might vary with temperature. []
Q4: How does the presence of erbium oxide impact the structure of tellurite-based glasses?
A5: The addition of erbium oxide to tellurite-based glasses affects the glass network by increasing the number of non-bridging oxygens. [] This influences the bonding structure of components like TeO2, ZnO, and B2O3 within the glass matrix. []
Q5: What is the thermal shock resistance of pure erbium oxide cylindrical structures?
A6: Pure erbium oxide cylinders exhibit poor thermal shock resistance, making them prone to cracking and resulting in a short thermal cycle life. [] This limits their use as radiating mantles in high-temperature applications like thermophotovoltaic converter systems. []
Q6: Can erbium oxide be used as an antireflective coating for silicon solar cells?
A8: Yes, erbium oxide thin films, when subjected to specific rapid thermal annealing treatments, exhibit good antireflective properties on silicon. [] Annealing at 500 °C with controlled ramp and cooling rates reduces the average reflection significantly, leading to a substantial increase in the short circuit current of silicon-based photovoltaic devices. []
Q7: Is erbium oxide compatible with liquid lithium, and what are its potential applications in fusion reactors?
A9: Erbium oxide exhibits good chemical compatibility with liquid lithium and is considered a promising candidate for magnetohydrodynamics (MHD) coatings in fusion reactors. [] These coatings, typically applied to the inside of tubing, help reduce pressure drops caused by liquid lithium flowing through strong magnetic fields. []
Q8: How does the substrate temperature affect the properties of erbium oxide coatings deposited by sputtering?
A10: The substrate temperature during pulsed magnetron sputtering significantly influences the crystallization and properties of erbium oxide coatings. [] High deposition rates and low substrate temperatures typically lead to the formation of a monoclinic Er₂O₃ phase. [] Increasing the substrate temperature affects the coating's crystalline quality and influences its electrical resistivity, impacting its suitability for applications like insulating coatings in fusion reactors. []
Q9: What are some applications of erbium oxide in biomedical assays?
A11: Erbium oxide nanoparticles, alone or in composites with other materials like iron oxide, are being explored for their potential in biomedical assays. [] These applications stem from the material's unique optical and magnetic properties, making it suitable for techniques requiring fluorescence detection or magnetic manipulation. []
Q10: How can erbium oxide be used in optical dosimetry for ionizing radiation fields?
A12: Erbium oxide exhibits radioluminescence in the infrared region, making it suitable for optical dosimetry in ionizing radiation fields. [] When used with radiation-resistant optical fibers, it offers advantages over conventional electric dosimetry systems, especially in environments with high electromagnetic noise like nuclear fusion systems. []
Q11: How is erbium oxide used in the development of up-conversion phosphors?
A13: Erbium oxide is a key component in up-conversion phosphors, where it acts as an activator ion responsible for the up-conversion process. [, ] When combined with other materials like TiO2 and ZnO using methods like the MOD method, it allows for efficient energy transfer and controllable emission characteristics. [, ] These phosphors have potential applications in displays, solid-state lighting, and scintillator technology. [, ]
Q12: Can erbium oxide be used as a gate dielectric in MOS technology?
A14: Yes, erbium oxide shows promise as a potential gate dielectric in MOS technology due to its dielectric properties and compatibility with silicon. [] Research suggests that the presence of an interfacial SiO2 layer during deposition and subsequent annealing processes can significantly influence the effective dielectric constant and leakage current of erbium oxide films. [] This control over electrical properties makes it attractive for developing next-generation transistors. []
Q13: What is the role of erbium oxide in the solar thermochemical conversion of CO2?
A15: Erbium oxide is explored as a redox material in solar thermochemical cycles for splitting CO2. [] The process involves a cyclic reduction and oxidation of erbium oxide at high temperatures driven by concentrated solar energy. [] While promising, the high temperatures required for efficient operation currently pose a challenge for wider implementation. []
Q14: How is erbium oxide utilized in the preparation of rare-earth erbium alloys?
A16: Erbium oxide, alongside other rare-earth oxides, serves as the precursor material for producing rare-earth erbium alloys via electrolysis in a fluoride molten salt system. [] This method offers a relatively simple and environmentally friendly approach compared to conventional techniques, with the added benefit of producing minimal pollutants. []
Q15: Are there any computational studies on helium trapping in erbium hydrides?
A17: Yes, density functional theory (DFT) calculations have been employed to investigate the interaction of helium with erbium oxide precipitates in erbium hydrides. [] These calculations provide insights into the energetic favorability of helium residing in the oxide phase compared to the bulk hydride, suggesting a possible mechanism for helium trapping during the aging of erbium tritides. []
Q16: What analytical techniques are commonly used to characterize erbium oxide and related materials?
A16: Various analytical methods are employed to characterize erbium oxide and related materials. These include:
- X-ray diffraction (XRD): for determining crystal structure and phase identification [, , , , , , ].
- Transmission electron microscopy (TEM): for visualizing nanoscale morphology and structure [, , ].
- Atomic force microscopy (AFM): for studying surface morphology and roughness [, ].
- Raman spectroscopy: for analyzing vibrational modes and bonding information [, ].
- X-ray photoelectron spectroscopy (XPS): for determining elemental composition and chemical states [].
- Photoluminescence (PL) spectroscopy: for investigating optical properties and energy transfer processes [, , , ].
- UV-Vis spectroscopy: for studying electronic transitions and optical band gap [, , ].
- Fourier-transform infrared (FTIR) spectroscopy: for identifying functional groups and bonding characteristics [, , ].
- Inductively coupled plasma mass spectrometry (ICP-MS): for quantifying elemental impurities [].
- Auger electron spectroscopy (AES): for analyzing elemental composition and depth profiling [].
- Scanning electron microscopy (SEM): for examining surface morphology and microstructure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



